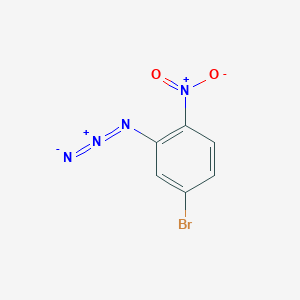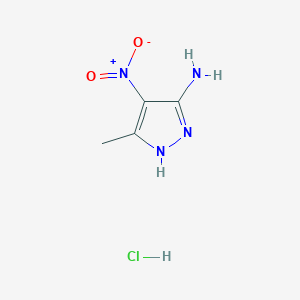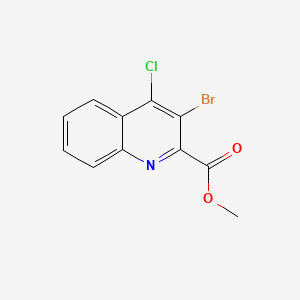
Methyl 3-bromo-4-chloroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl 3-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step processesThe final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial production methods often involve the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to improve yield and reduce environmental impact .
化学反应分析
Methyl 3-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
科学研究应用
Methyl 3-bromo-4-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimalarial, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .
相似化合物的比较
Methyl 3-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Bromo-4-chloro-2-methylquinoline: Lacks the ester group, which affects its reactivity and applications.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different pharmacological properties.
属性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC 名称 |
methyl 3-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |
InChI 键 |
BGOMOQHIUNYYDQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
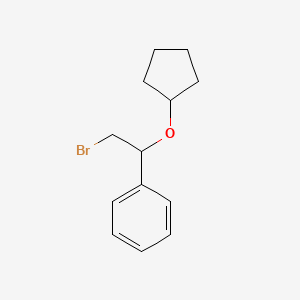

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)
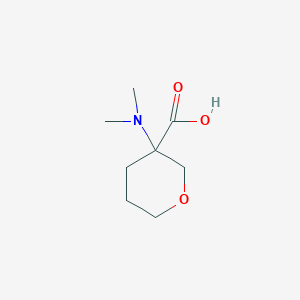
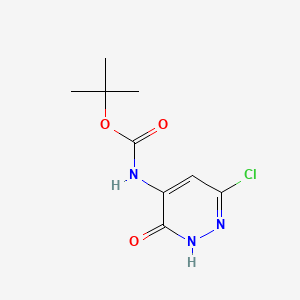
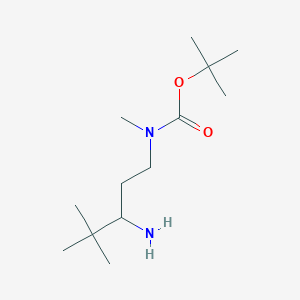
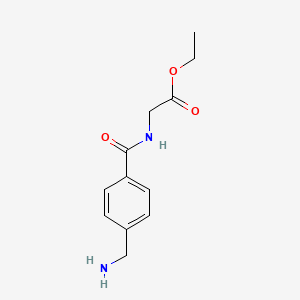
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
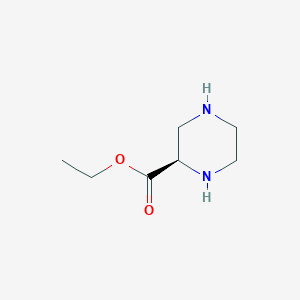
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
